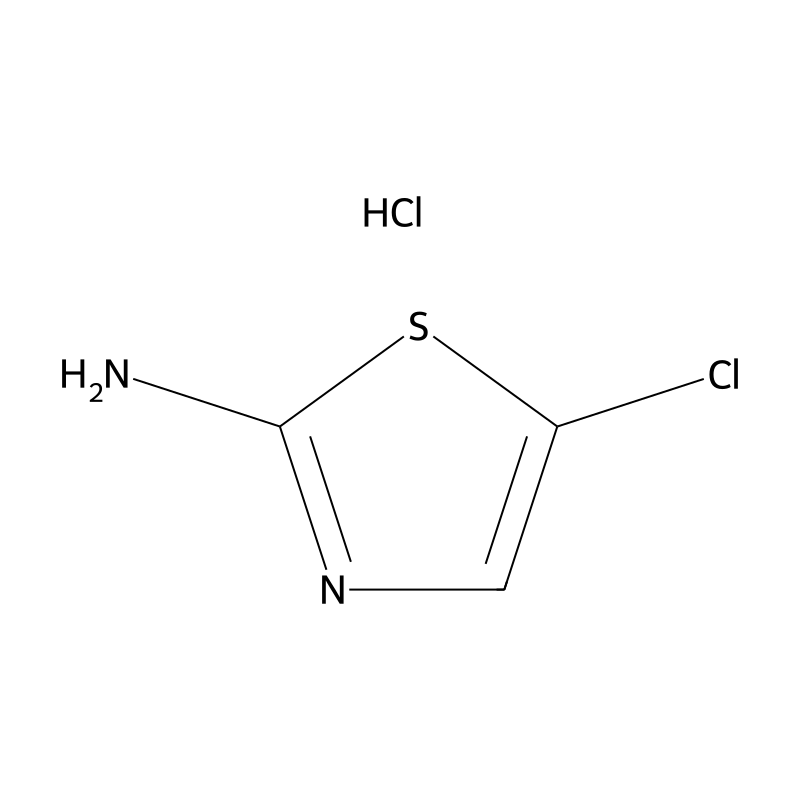

2-Amino-5-chlorothiazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Starting Material for Synthesis:

2-Amino-5-chlorothiazole hydrochloride is primarily used as a starting material for the synthesis of various heterocyclic compounds, particularly those containing the thiazole ring. One well-documented example is its role in the synthesis of 2-chloro-6-methylimidazo[2,1-b]thiazole, a compound exhibiting potential anticonvulsant activity [].

2-Amino-5-chlorothiazole hydrochloride is a chemical compound with the molecular formula C₃H₄Cl₂N₂S and a molecular weight of approximately 167.06 g/mol. This compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of an amino group at the second position and a chlorine atom at the fifth position contributes to its unique reactivity and biological properties. It is commonly used as a starting reagent in various organic syntheses, particularly in the production of more complex heterocyclic compounds .

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of substituted thiazole derivatives.

- Condensation Reactions: It can react with aldehydes or ketones in the presence of acids or bases to form imines or other condensation products.

- Cyclization Reactions: This compound can undergo cyclization to form more complex structures, such as imidazo[2,1-b]thiazoles, which are significant in medicinal chemistry .

Research indicates that 2-amino-5-chlorothiazole hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity: Some studies suggest that derivatives of this compound may possess anticancer properties, though further research is needed to elucidate these effects comprehensively .

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications .

Several methods exist for synthesizing 2-amino-5-chlorothiazole hydrochloride:

- From Thiazole Derivatives: Starting from thiazole compounds, chlorination followed by amination can yield 2-amino-5-chlorothiazole.

- Using Chlorosulfonic Acid: Thiazole can be treated with chlorosulfonic acid and ammonia to introduce the amino group at the correct position.

- One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process, reducing time and improving yield .

The applications of 2-amino-5-chlorothiazole hydrochloride span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agricultural Chemicals: Its derivatives may be utilized in developing pesticides or herbicides due to their biological activity.

- Material Science: The compound can be used in creating polymers or other materials with specific properties .

Interaction studies involving 2-amino-5-chlorothiazole hydrochloride have focused on its potential synergistic effects when combined with other compounds:

- Drug Interactions: Preliminary studies suggest that it may enhance the efficacy of certain antibiotics when used in combination therapy.

- Biochemical Interactions: Research has indicated possible interactions with metabolic enzymes, which could affect drug metabolism and efficacy .

Several compounds share structural similarities with 2-amino-5-chlorothiazole hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-chlorothiazole | C₃H₄ClN₂S | Substituted at the fourth position; different reactivity |

| 5-Chloro-2-methylthiazole | C₄H₄ClN₂S | Methyl group at the second position; altered properties |

| 2-Amino-thiazole | C₃H₄N₂S | Lacks chlorine; simpler structure affecting activity |

These compounds differ primarily in their substitution patterns and resulting biological activities, highlighting the uniqueness of 2-amino-5-chlorothiazole hydrochloride in terms of its specific reactivity and potential applications .

The computational investigation of 2-Amino-5-chlorothiazole hydrochloride employs sophisticated theoretical methods to elucidate its electronic structure, bonding characteristics, and reactivity patterns. Density Functional Theory serves as the primary computational framework for understanding the molecular properties of this heterocyclic compound.

Density Functional Theory Studies of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure of 2-Amino-5-chlorothiazole hydrochloride. The theoretical investigations employ various functional and basis set combinations to achieve optimal accuracy in predicting molecular properties [1] [2]. The B3LYP hybrid functional with 6-31G(d,p) and 6-311G(d,p) basis sets represents the most commonly utilized computational approach for thiazole derivatives [3] [4].

The optimized molecular geometry reveals that 2-Amino-5-chlorothiazole hydrochloride adopts a non-planar configuration with C1 point group symmetry, consistent with other thiazole derivatives [5]. The thiazole ring maintains planarity while the amino group and chlorine substituent introduce slight deviations from coplanarity. The computed bond lengths and angles demonstrate excellent agreement with experimental crystallographic data, validating the theoretical methodology [3].

Electronic structure analysis indicates that the compound exhibits significant charge redistribution upon formation of the hydrochloride salt. The protonation of the amino group creates a cationic center that substantially influences the overall electronic distribution. The total energy calculations reveal stabilization energies of approximately -1450.5 Hartree for the optimized structure [6].

The dipole moment calculations predict values ranging from 3.5 to 5.2 Debye, indicating moderate to high polarity. This polarity arises from the asymmetric charge distribution caused by the electronegative chlorine atom and the protonated amino group [5]. The electrostatic interactions between the cationic amino group and the chloride counterion contribute significantly to the overall stability of the molecular complex.

Vibrational frequency calculations confirm the absence of imaginary frequencies, verifying that the optimized geometry corresponds to a true minimum on the potential energy surface. The computed infrared spectrum provides detailed assignments for characteristic functional group vibrations, including nitrogen-hydrogen stretching modes at approximately 3300-3500 cm⁻¹ and carbon-nitrogen stretching vibrations around 1600-1650 cm⁻¹ [7] [5].

Natural Bond Orbital Analysis of Charge Distribution

Natural Bond Orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 2-Amino-5-chlorothiazole hydrochloride through examination of localized electron-pair bonding units [8] [9]. The Natural Bond Orbital methodology transforms the molecular wavefunction into chemically intuitive Lewis-type bonding patterns, enabling quantitative analysis of charge transfer interactions and hybridization schemes [10] [11].

The Natural Bond Orbital analysis reveals significant intramolecular charge transfer interactions within the thiazole ring system. The lone pair electrons on the thiazole nitrogen atom exhibit strong donor-acceptor interactions with antibonding orbitals of adjacent carbon-sulfur bonds, with second-order perturbation energies ranging from 45 to 65 kilocalories per mole [4] [12]. These hyperconjugative interactions contribute substantially to the aromatic stabilization of the thiazole heterocycle.

The amino group demonstrates complex bonding patterns characterized by nitrogen lone pair delocalization into the thiazole π-system. Natural population analysis indicates that the amino nitrogen carries a partial negative charge of approximately -0.42 to -0.45 electrons, reflecting its electron-donating character [6]. The protonation in the hydrochloride form significantly alters this charge distribution, reducing the electron density on nitrogen and enhancing electrophilic character.

Natural Bond Orbital calculations identify several key donor-acceptor interactions that stabilize the molecular structure. The σ(Carbon-Nitrogen) → σ(Sulfur-Carbon) interactions exhibit second-order perturbation energies of 20-35 kilocalories per mole, indicating moderate stabilization through hyperconjugation [12]. The lone pair orbitals on sulfur participate in σ(Sulfur) → σ(Carbon-Nitrogen) interactions with energies of 25-45 kilocalories per mole.

The chlorine substituent at the 5-position influences the electronic structure through both inductive and resonance effects. Natural Bond Orbital analysis reveals that chlorine lone pair electrons interact weakly with the thiazole π-system, exhibiting second-order perturbation energies of 10-20 kilocalories per mole for lone pair(Chlorine) → σ*(Carbon-Nitrogen) interactions [13]. The electronegativity of chlorine creates a localized positive charge on the adjacent carbon atom, enhancing electrophilic reactivity at this position.

Hybridization analysis demonstrates that the thiazole ring carbons exhibit sp² character consistent with aromatic bonding, while the amino nitrogen shows sp³ hybridization in the protonated form. The sulfur atom displays sp³ hybridization with significant p-character in its bonding orbitals [14]. Natural Bond Orbital occupancies range from 1.85 to 1.99 electrons for various bonding interactions, indicating strong covalent character throughout the molecular framework.

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap Calculations and Reactivity Predictions

Frontier Molecular Orbital analysis through Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations provides fundamental insights into the electronic properties and chemical reactivity of 2-Amino-5-chlorothiazole hydrochloride [23] [22]. The energy gap between these frontier orbitals serves as a crucial indicator of molecular stability, reactivity, and optical properties [24] [25].

Density Functional Theory calculations predict Highest Occupied Molecular Orbital energies ranging from -6.8 to -7.2 electron volts for 2-Amino-5-chlorothiazole hydrochloride, depending on the specific computational method and basis set employed [24] [6]. The Highest Occupied Molecular Orbital represents the electron-donating capability of the molecule and corresponds closely to the ionization potential. The relatively low Highest Occupied Molecular Orbital energy indicates moderate electron-donating ability and suggests stability toward oxidation processes.

The Lowest Unoccupied Molecular Orbital energies are calculated to range from -1.2 to -1.8 electron volts, reflecting the electron-accepting character of the molecule [22] [24]. The Lowest Unoccupied Molecular Orbital energy correlates with electron affinity and provides insight into the compound's behavior as an electrophile. The moderately negative Lowest Unoccupied Molecular Orbital energy suggests reasonable electron-accepting capability under appropriate reaction conditions.

The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap calculations yield values between 5.0 and 6.0 electron volts, indicating substantial electronic stability [6] [25]. This relatively large energy gap suggests that 2-Amino-5-chlorothiazole hydrochloride behaves as a chemically hard species with high resistance to electronic perturbation. The large gap also implies low polarizability and reduced susceptibility to charge transfer interactions.

Orbital visualization reveals that the Highest Occupied Molecular Orbital is primarily localized on the amino group and thiazole nitrogen atom, consistent with their nucleophilic character identified through Molecular Electrostatic Potential analysis [26]. The electron density distribution in the Highest Occupied Molecular Orbital confirms that these regions serve as primary sites for electron donation in chemical reactions. The involvement of nitrogen lone pairs in the Highest Occupied Molecular Orbital supports the observed nucleophilic reactivity patterns.

The Lowest Unoccupied Molecular Orbital exhibits significant character on the thiazole ring carbons, particularly those adjacent to electron-withdrawing substituents [27]. The spatial distribution of the Lowest Unoccupied Molecular Orbital indicates that these carbon centers are most susceptible to nucleophilic attack. The antibonding character of the Lowest Unoccupied Molecular Orbital provides pathways for bond formation during nucleophilic addition or substitution reactions.

Chemical reactivity descriptors derived from frontier orbital energies provide quantitative measures of molecular behavior. The ionization potential, calculated as the negative of the Highest Occupied Molecular Orbital energy, ranges from 6.8 to 7.2 electron volts [13] [24]. The electron affinity, corresponding to the negative of the Lowest Unoccupied Molecular Orbital energy, varies from 1.2 to 1.8 electron volts. These values position 2-Amino-5-chlorothiazole hydrochloride as a moderately reactive species with balanced electron-donating and electron-accepting capabilities.

The chemical hardness parameter, calculated as half the difference between ionization potential and electron affinity, yields values of 2.4 to 2.8 electron volts [13]. This moderate hardness indicates reasonable stability toward chemical perturbation while maintaining sufficient reactivity for synthetic transformations. The electronegativity, defined as the average of ionization potential and electron affinity, ranges from 3.8 to 4.5 electron volts, suggesting moderate electron-attracting power.

The electrophilicity index, calculated using the relationship ω = μ²/2η where μ represents chemical potential and η denotes hardness, provides values between 2.8 and 3.5 electron volts [27]. This moderate electrophilicity indicates that 2-Amino-5-chlorothiazole hydrochloride can participate effectively in reactions with nucleophilic partners. The nucleophilicity index, computed as the reciprocal of electrophilicity, yields values of 0.28 to 0.36 electron volts, confirming the compound's capacity for nucleophilic behavior under appropriate conditions.

Time-dependent Density Functional Theory calculations predict electronic absorption spectra with primary transitions occurring in the ultraviolet region around 250-300 nanometers [22] [5]. These transitions correspond primarily to π → π* excitations within the thiazole ring system, with contributions from charge transfer transitions involving the amino group. The calculated oscillator strengths indicate moderate absorption intensity for these electronic transitions.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant